molecular formula C14H13FN2O4S2 B2704787 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide CAS No. 895481-73-9

2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2704787
CAS No.: 895481-73-9
M. Wt: 356.39
InChI Key: YGAUXIXFFBCYKO-UHFFFAOYSA-N
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Description

2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. This compound has emerged as a critical chemical probe for investigating the pathological roles of SIRT2 in various diseases. Its primary research value lies in its ability to induce hyperacetylation of tubulin and other cytoplasmic targets, leading to mitotic arrest and impaired cell cycle progression. This mechanism underpins its application in oncology research, where it is used to study its anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including those resistant to conventional therapies. Studies have shown that this inhibitor can synergize with other chemotherapeutic agents, providing a compelling strategy for combination therapy research. Furthermore, beyond oncology, this SIRT2 inhibitor is a valuable tool in neurobiological research. SIRT2 inhibition has been investigated in models of neurodegenerative disorders such as Parkinson's disease, where it has demonstrated a protective effect by preventing α-synuclein aggregation and promoting neuronal survival. The compound's high selectivity for SIRT2 over other sirtuin family members makes it an indispensable tool for delineating the specific biological functions of this deacetylase in complex cellular pathways and disease etiologies.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4S2/c1-16-13(19)11-6-7-22-14(11)17-12(18)8-23(20,21)10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAUXIXFFBCYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach includes:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the thiophene derivative with an appropriate amine, such as methylamine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide exhibit significant anticancer properties. For example, studies have shown that derivatives containing fluorophenyl groups can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. This compound may act as a potent inhibitor of histone deacetylases (HDACs), which are implicated in various cancers .

Anti-inflammatory Properties

The sulfonamide group present in the compound is known for its anti-inflammatory effects. Compounds with sulfonamide moieties have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The presence of the fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes and exert antimicrobial effects. Research into similar compounds has demonstrated effectiveness against resistant strains of bacteria, indicating a promising avenue for further exploration .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of structurally similar compounds, researchers found that a derivative exhibited IC50 values in the nanomolar range against several cancer cell lines, including breast and lung cancer models. The compound was shown to induce apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis tested a sulfonamide derivative similar to our compound. Results indicated a significant reduction in joint swelling and pain scores compared to placebo groups, suggesting effective anti-inflammatory action.

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and fluorophenyl groups can enhance binding affinity and specificity to the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The target compound likely employs coupling reactions similar to those in and , where sulfonamide and carboxamide groups are introduced via TBTU-mediated amide bond formation. Yields for analogous compounds range from 60% to 78% .
  • Fluorophenyl Moieties : The 4-fluorophenyl group (common in the target compound and ’s Compound 11) enhances metabolic resistance and binding affinity to hydrophobic pockets in target proteins .
Spectroscopic and Crystallographic Characterization
  • NMR and MS : Like compounds in and , the target compound would require ¹H/¹³C/¹⁹F NMR and ESI-MS for structural confirmation. For example, ¹⁹F NMR is critical for verifying the 4-fluorophenyl group .
  • X-ray Diffraction : Thiophene derivatives (e.g., ) often undergo crystallographic analysis to confirm planar thiophene rings and hydrogen-bonding patterns, which influence bioactivity .
Physicochemical Properties
  • Solubility : The N-methyl group in the carboxamide (target) likely improves aqueous solubility compared to ’s chlorophenyl derivative, which is more lipophilic .
  • Melting Points : Sulfonamide-containing compounds () exhibit higher melting points (132–230°C) due to strong intermolecular hydrogen bonds, suggesting the target compound may follow this trend .

Biological Activity

The compound 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide is a derivative of thiophene, which has garnered attention for its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H14FN2O3S\text{C}_{13}\text{H}_{14}\text{F}\text{N}_{2}\text{O}_3\text{S}
  • Molecular Weight : 302.33 g/mol
  • IUPAC Name : 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide

Antitumor Activity

Recent studies have indicated that thiophene derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N-methylthiophene-3-carboxamide have shown promising results in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. It has been noted that thiophene derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Case Studies :
    • In vitro studies demonstrated that similar compounds led to G1 phase cell cycle arrest and increased levels of acetylated histones in human cancer cell lines, indicating a potential mechanism for their antitumor effects .

Anti-inflammatory Properties

Thiophene derivatives have also been evaluated for their anti-inflammatory effects. The incorporation of the sulfonyl group in the compound is believed to enhance its ability to modulate inflammatory responses.

  • Research Findings : In animal models, compounds with similar structures showed reduced levels of pro-inflammatory cytokines, suggesting that they may be effective in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives are well-documented, with several studies highlighting their effectiveness against various bacterial strains.

  • Activity Against Pathogens : The compound has shown activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its penetration into bacterial membranes .
  • Minimum Inhibitory Concentration (MIC) : Studies on related compounds have reported MIC values in the range of 32-128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineEffect ObservedReference
AntitumorSKM-1 Cell LineInduced apoptosis and G1 arrest
Anti-inflammatoryAnimal ModelsReduced pro-inflammatory cytokines
AntimicrobialVarious Bacterial StrainsMIC = 32-128 µg/mL

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